[2-(2-Chloroethoxy)ethyl](methyl)amine
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Overview
Description
2-(2-Chloroethoxy)ethylamine: is an organic compound with the molecular formula C₅H₁₃Cl₂NO. It is commonly used in various chemical and industrial applications due to its unique properties. The compound is often found in its hydrochloride form, which is more stable and easier to handle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethoxy)ethylamine typically involves the reaction of 2-chloroethanol with methylamine. The process can be summarized as follows:
Reaction of 2-chloroethanol with methylamine: This reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is purified through distillation or recrystallization to obtain 2-(2-Chloroethoxy)ethylamine in its pure form.
Industrial Production Methods: In industrial settings, the production of 2-(2-Chloroethoxy)ethylamine is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(2-Chloroethoxy)ethylamine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction Reactions: Reduction of 2-(2-Chloroethoxy)ethylamine can be achieved using reducing agents like lithium aluminum hydride to produce amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic or neutral medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an anhydrous solvent.
Major Products:
Substitution: Formation of various substituted amines or ethers.
Oxidation: Formation of oxides or alcohols.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2-(2-Chloroethoxy)ethylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interaction of amines with biological molecules.
Medicine:
Drug Development: It serves as a building block in the synthesis of drugs, particularly those targeting the central nervous system.
Industry:
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)ethylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds, altering the structure and function of the target molecules .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with receptors on cell membranes, modulating signal transduction pathways.
Comparison with Similar Compounds
2-(2-Chloroethoxy)ethylamine: Similar structure but with an ethyl group instead of a methyl group.
2-(2-Chloroethoxy)ethylamine: Similar structure but with a propyl group instead of a methyl group.
2-(2-Chloroethoxy)ethylamine: Similar structure but with a butyl group instead of a methyl group.
Uniqueness:
Reactivity: The presence of the methyl group in 2-(2-Chloroethoxy)ethylamine makes it more reactive compared to its ethyl, propyl, and butyl counterparts.
Applications: Its unique reactivity profile makes it suitable for specific applications in drug development and polymer production.
Properties
Molecular Formula |
C5H12ClNO |
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Molecular Weight |
137.61 g/mol |
IUPAC Name |
2-(2-chloroethoxy)-N-methylethanamine |
InChI |
InChI=1S/C5H12ClNO/c1-7-3-5-8-4-2-6/h7H,2-5H2,1H3 |
InChI Key |
WVUFNUKAPAOJJE-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCCl |
Origin of Product |
United States |
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